3-(4-{[5-(4,5-Dimethyl-2-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, also referred to as PT1 in its research context [ [] ], is a novel small molecule compound identified for its specific activation of 5′-adenosine monophosphate-activated protein kinase (AMPK) [ [] ]. AMPK plays a crucial role in cellular energy homeostasis and its activation is associated with various physiological benefits, including protection against ischemia-reperfusion injury [ [] ].
3-(4-{[5-(4,5-Dimethyl-2-nitrophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid functions as an AMPK agonist [ [] ]. While the precise mechanism by which it activates AMPK is not fully elucidated within the provided papers, AMPK activation is known to induce autophagy [ [] ]. Autophagy is a cellular process involving the degradation and recycling of cellular components, contributing to cellular survival under stress conditions like ischemia [ [] ]. By activating AMPK and subsequently inducing autophagy, this compound demonstrates protective effects against cardiomyocyte damage induced by oxygen-glucose deprivation/reoxygenation (OGD/R), a model mimicking ischemia-reperfusion injury in vitro [ [] ].
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4